N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine is an organic compound known for its unique chemical structure and properties. This compound features a benzene ring substituted with a phenyl group and a 2-methyl-2-nitropropyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine typically involves the reaction of 1,4-diaminobenzene with 2-methyl-2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as bromine (Br~2~) and nitric acid (HNO~3~) are used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-methyl-2-nitropropyl)-1,2-ethanediamine
- N,N’-Bis(2-methyl-2-nitropropyl)hexane-1,6-diamine
- N,N’-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine
Uniqueness
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a phenyl group makes it particularly interesting for research in various fields .
Properties
CAS No. |
54704-23-3 |
---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-N-(2-methyl-2-nitropropyl)-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,19(20)21)12-17-13-8-10-15(11-9-13)18-14-6-4-3-5-7-14/h3-11,17-18H,12H2,1-2H3 |
InChI Key |
JXIJWNNMDSIRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.